molecular formula C12H16N2O3 B13791312 ethyl 4-[[2-(methylamino)-2-oxoethyl]amino]benzoate CAS No. 95766-85-1

ethyl 4-[[2-(methylamino)-2-oxoethyl]amino]benzoate

Cat. No.: B13791312
CAS No.: 95766-85-1
M. Wt: 236.27 g/mol
InChI Key: LHTLHMKLDVSLQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[[2-(methylamino)-2-oxoethyl]amino]benzoate (CAS 95766-85-1) is a chemical compound with a molecular formula of C12H16N2O3 and a molecular weight of 236.267 g/mol . Its structure features a benzoate ester group and a methylaminoamide side chain, which can be represented by the Canonical SMILES string CCOC(=O)C1=CC=C(C=C1)NCC(=O)NC . As a derivative of ethyl aminobenzoate, it belongs to a class of compounds known for their utility in chemical synthesis and pharmaceutical research. For instance, structurally similar aminobenzoic acid derivatives are recognized as important intermediates for synthesizing various heterocyclic compounds of pharmacological interest, such as benzimidazole derivatives . This suggests its potential value as a building block in medicinal chemistry and drug discovery projects for creating novel bioactive molecules. Researchers can utilize this compound as a key precursor in organic synthesis and method development. This product is intended for research purposes in a controlled laboratory environment and is strictly designated "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

95766-85-1

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

ethyl 4-[[2-(methylamino)-2-oxoethyl]amino]benzoate

InChI

InChI=1S/C12H16N2O3/c1-3-17-12(16)9-4-6-10(7-5-9)14-8-11(15)13-2/h4-7,14H,3,8H2,1-2H3,(H,13,15)

InChI Key

LHTLHMKLDVSLQT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NCC(=O)NC

Origin of Product

United States

Preparation Methods

Esterification of 4-Nitrobenzoic Acid to Ethyl 4-Nitrobenzoate

The initial step in the synthesis usually involves the esterification of 4-nitrobenzoic acid with ethanol under reflux conditions. A solid catalyst such as rare-earth oxides (e.g., neodymium sesquioxide) is used in the presence of a water entrainer (toluene or benzene) to facilitate azeotropic removal of water, driving the esterification to completion.

  • Reaction conditions:
    • 4-nitrobenzoic acid and dehydrated ethanol with a molar ratio of 1:(0.5-2)
    • Solid catalyst: rare-earth oxide (neodymium sesquioxide, erbium oxide, or holmium oxide)
    • Water entrainer mass ratio to 4-nitrobenzoic acid: 1:1 to 1:10
    • Reflux for 1-6 hours with continuous water removal
  • Advantages:
    • Avoids acid waste generation
    • Solvent and catalyst recycling possible
    • Mild conditions and environmentally friendly
  • Yield and purity:
    • High yield of ethyl 4-nitrobenzoate with purity >99.5% after subsequent steps.

Catalytic Hydrogenation of Ethyl 4-Nitrobenzoate to Ethyl 4-Aminobenzoate (Benzocaine)

The nitro group is reduced to an amino group using catalytic hydrogenation:

  • Catalyst: 5-10% Palladium on carbon (Pd/C)
  • Solvent: Methanol or ethanol
  • Conditions:
    • Hydrogen pressure ~60 psi (approx. 3102.97 Torr)
    • Room temperature or slightly elevated (20-80°C)
    • Reaction time: 2-5 hours
  • Process:
    • The ester solution is hydrogenated until hydrogen uptake ceases
    • Filtration to remove catalyst
    • Cooling under inert atmosphere to precipitate product
  • Yield: 88% yield reported for similar derivatives.

Introduction of the Methylamino-2-oxoethyl Side Chain

The key functionalization to obtain ethyl 4-[[2-(methylamino)-2-oxoethyl]amino]benzoate involves the introduction of the methylamino-2-oxoethyl moiety onto the amino group of ethyl 4-aminobenzoate.

  • Typical approach:
    • Reaction of ethyl 4-aminobenzoate with a suitable methylamino-2-oxoethyl donor such as N-methylglycine derivatives or via acylation with methylaminoacetyl chloride.
    • Conditions often involve mild heating in polar solvents (e.g., methanol, ethanol, or DMSO).
    • Base catalysts or acid scavengers may be employed to facilitate amide bond formation.
  • Alternative routes:
    • Use of Schiff base intermediates derived from ethyl 4-aminobenzoate and aldehydes, followed by reduction and substitution steps.
    • Thermal fusion or reflux methods under controlled conditions to optimize yields and purity.

Purification and Characterization

  • Purification:
    • Recrystallization from ethanol or ethyl acetate
    • Filtration and drying under inert atmosphere
  • Characterization techniques:
    • ^1H NMR (300 MHz) using DMSO-d6 or acetone-d6 solvents with TMS as internal standard
    • Melting point determination
    • Thin-layer chromatography (TLC) for reaction monitoring
    • Elemental analysis and GC for purity assessment.

Data Table Summarizing Preparation Steps

Step No. Reaction Stage Reagents & Catalysts Conditions Yield (%) Notes
1 Esterification of 4-nitrobenzoic acid 4-nitrobenzoic acid, ethanol, rare-earth oxide catalyst, water entrainer (toluene) Reflux 1-6 h with water removal >90 Solvent and catalyst recyclable
2 Hydrogenation of ethyl 4-nitrobenzoate Pd/C (5-10%), H2 gas, methanol or ethanol 20-80°C, 2-5 h, 60 psi H2 pressure 88 High purity product (>99.5%)
3 Aminoalkylation to introduce methylamino-2-oxoethyl group Ethyl 4-aminobenzoate, methylaminoacetyl chloride or equivalent Mild heating, polar solvent Variable Optimized by choice of reagent and solvent
4 Purification Ethanol, ethyl acetate Recrystallization - Product characterized by NMR, TLC, melting point

Research Discoveries and Perspectives

  • The use of rare-earth oxide catalysts for esterification represents a green chemistry advancement, reducing hazardous waste and improving catalyst recyclability.
  • Catalytic hydrogenation with Pd/C remains the gold standard for nitro group reduction in aromatic esters, balancing high yield and operational simplicity.
  • The amination step to introduce the methylamino-2-oxoethyl group is critical for achieving the target compound’s biological activity and requires careful control of reaction conditions to avoid side reactions.
  • Analytical methods such as ^1H NMR and TLC are indispensable for monitoring the progress and purity of intermediates and final products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[[2-(methylamino)-2-oxoethyl]amino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-[[2-(methylamino)-2-oxoethyl]amino]benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-[[2-(methylamino)-2-oxoethyl]amino]benzoate involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or experimental effects.

Comparison with Similar Compounds

Key Structural Attributes :

  • Molecular Formula: Likely C₁₂H₁₅N₂O₄ (inferred from methyl 4-[(2-methoxy-2-oxoethyl)amino]benzoate, C₁₁H₁₃NO₄, in , with substitution of methoxy to ethyl ester).
  • Functional Groups: Ethyl ester (COOEt), secondary amide (NHCO), and methylamino (NHCH₃) groups.
  • Potential Applications: Derivatives of this structural class are explored for tyrosinase inhibition (), HDAC modulation (), and as intermediates in pharmaceutical synthesis ().

Comparison with Structurally Similar Compounds

Substituent Variations in Ester Groups

The nature of the ester group significantly influences physical properties and reactivity:

Compound Name Ester Group Melting Point (°C) Rf Value Molecular Weight (g/mol) Key Evidence
Methyl 4-[(2-methoxy-2-oxoethyl)amino]benzoate Methyl Not reported Not reported 223.23
Ethyl 4-[[2-(methylamino)-2-oxoethyl]amino]benzoate (Target) Ethyl Not reported Not reported ~265.26 (estimated) -
2-((4-Methoxyphenethyl)amino)-2-oxoethyl 4-hydroxybenzoate (Ph2) 4-Hydroxy 93–95 0.53 Not reported
2-((4-Methoxyphenethyl)amino)-2-oxoethyl cinnamate (Ph6) Cinnamoyl 103–105 0.61 Not reported

Key Observations :

  • Polar Substituents : Hydroxy or dihydroxy benzoate derivatives (e.g., Ph2–Ph5 in ) show lower Rf values (0.51–0.55) compared to cinnamate (Ph6, Rf 0.61), indicating increased polarity due to hydrogen-bonding groups .

Variations in Amino-Oxoethyl Side Chains

The amino-oxoethyl moiety’s substitution pattern impacts electronic properties and bioactivity:

Compound Name Side Chain Structure Notable Properties Evidence
This compound -NH-(CO)-CH₂-NHCH₃ Potential HDAC inhibition (analogous to ) -
2-[Methoxy(methyl)amino]ethyl 4-aminobenzoate -NHCH₂-OCH₃ Reduced hydrogen-bonding capacity vs. amides
Ethyl 4-[[2-(2,4-dichlorophenoxy)acetyl]amino]benzoate -NH-(CO)-CH₂-O-(2,4-Cl₂C₆H₃) Enhanced electrophilicity due to Cl substituents

Key Observations :

  • Amide vs. Ether Linkages : Amide-containing derivatives (e.g., target compound) exhibit stronger hydrogen-bonding interactions compared to ether-linked analogs (), affecting solubility and target binding.

Biological Activity

Ethyl 4-[[2-(methylamino)-2-oxoethyl]amino]benzoate is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into the compound's structure, synthesis, mechanisms of action, and its applications in various fields of scientific research.

Chemical Structure and Properties

This compound features a complex structure characterized by:

  • An ethyl ester group
  • A benzene ring
  • An amide linkage

The molecular formula is C12H15N3O3C_{12}H_{15}N_{3}O_{3}, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. This unique combination of functional groups is believed to influence its biological activity significantly.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of Amide Bond : Reaction of 4-aminobenzoic acid with ethyl chloroformate in the presence of a base (e.g., triethylamine).
  • Acylation : The resulting ethyl 4-aminobenzoate is acylated with 2-(methylamino)-2-oxoacetic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) to yield the final product.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The compound may function as an inhibitor or modulator , impacting various biochemical pathways. The exact mechanism depends on the biological system being studied and the specific applications in medicinal chemistry.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For example, derivatives containing amine groups often show enhanced activity against bacteria and fungi due to their ability to disrupt microbial cell membranes.

Enzyme Inhibition

Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it may interact with enzymes responsible for the metabolism of xenobiotics, potentially influencing drug metabolism and efficacy.

Case Studies

  • Enzyme Interaction Studies : A study focused on the interaction between this compound and cytochrome P450 enzymes demonstrated significant inhibition, suggesting potential implications in drug-drug interactions.
  • Cell Viability Assays : In vitro assays assessing cell viability indicated that the compound exhibits cytotoxic effects on certain cancer cell lines, highlighting its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

Compound NameStructureNotable Features
Ethyl 4-amino benzoateStructureLacks acylated amide group; used in various syntheses
Methyl 4-(methylamino)benzoateStructureContains a methyl group; known for antibacterial properties
Ethyl 4-hydroxybenzoateStructureCommonly used as a preservative; exhibits antifungal properties

This compound is unique due to its combination of functional groups, which may enhance its biological activity compared to simpler analogs.

Q & A

Q. Q1: What are the standard synthetic routes for ethyl 4-[[2-(methylamino)-2-oxoethyl]amino]benzoate, and how is reaction progress monitored?

Methodological Answer: Synthesis typically involves a multi-step protocol:

Condensation : Reacting 4-aminobenzoic acid derivatives with chloroacetyl methylamine under alkaline conditions (e.g., K₂CO₃ in DMF) to form the amide linkage .

Esterification : Subsequent reaction with ethanol in the presence of H₂SO₄ or DCC to yield the ethyl ester .
Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) tracks intermediates, while ¹H NMR confirms structural integrity (e.g., ester methyl triplet at δ 1.2–1.4 ppm, amide NH at δ 6.8–7.2 ppm) .

Advanced Synthesis Optimization

Q. Q2: How can researchers optimize reaction yields when synthesizing this compound, especially when addressing low purity or by-products?

Methodological Answer:

  • By-product Mitigation : Use fractional factorial design (FFD) to identify critical factors (e.g., solvent polarity, temperature). For example, replacing DMF with acetonitrile reduces unwanted dimerization .
  • Purification : Gradient flash chromatography (SiO₂, 5–30% EtOAc/hexane) isolates the product. LC-MS (ESI+) identifies impurities (e.g., m/z +23 or +39 adducts) .

Basic Structural Characterization

Q. Q3: Which spectroscopic techniques are essential for confirming the structure, and what key signals indicate successful synthesis?

Methodological Answer:

  • ¹H NMR :
    • Ester CH₂CH₃: Triplet at δ 1.3 ppm (J = 7.1 Hz).
    • Amide NH: Broad singlet at δ 7.0–7.2 ppm (exchange with D₂O).
  • IR : Strong carbonyl stretches at 1720 cm⁻¹ (ester C=O) and 1650 cm⁻¹ (amide C=O) .

Advanced Bioactivity Analysis

Q. Q4: How should researchers resolve contradictions in reported enzyme inhibition data (e.g., IC₅₀ variability across studies)?

Methodological Answer:

  • Orthogonal Assays : Validate activity using both fluorometric (e.g., Fluorescein Diacetate hydrolysis) and colorimetric (e.g., pNPP for phosphatases) assays .
  • Structure-Activity Relationship (SAR) : Compare analogs (e.g., replacing methylamino with ethyl or benzyl groups) to identify critical pharmacophores .

Pharmacological Mechanism Studies

Q. Q5: What methodologies are recommended to elucidate the compound’s mechanism of action in glucose regulation?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with GLIDE scoring to model interactions with insulin receptor substrates (PDB: 3W14) .
  • Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition type (e.g., competitive vs. non-competitive) against α-glucosidase .

Advanced Analytical Method Development

Q. Q6: How can researchers quantify this compound in biological matrices with high sensitivity?

Methodological Answer:

  • UPLC-MS/MS : Optimize using a C18 column (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in H₂O/MeCN. MRM transitions: m/z 265 → 163 (quantifier) and 265 → 120 (qualifier) .
  • Validation : Assess linearity (1–100 ng/mL), LOD (0.3 ng/mL), and matrix effects (85–115% recovery in plasma) .

Stability and Degradation Studies

Q. Q7: What experimental approaches assess the compound’s stability under physiological conditions?

Methodological Answer:

  • Hydrolysis Kinetics : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via HPLC-UV (λ = 254 nm) and fit data to a first-order model .
  • Arrhenius Plot : Accelerated stability testing at 40–60°C predicts shelf-life .

Structure-Activity Relationship (SAR) Exploration

Q. Q8: How can researchers systematically modify the compound to enhance bioactivity while minimizing toxicity?

Methodological Answer:

  • Combinatorial Libraries : Synthesize derivatives with varied substituents (e.g., halogenation at the benzene ring, alkylation of the methylamino group) .
  • ADMET Prediction : Use SwissADME to prioritize analogs with favorable LogP (2–3) and low hERG inhibition risk .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.